MFCD31714267

Description

MFCD31714267 is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . These compounds are frequently utilized in organic synthesis, pharmaceuticals, and material science due to their reactivity and stability. Key physicochemical properties inferred from analogs include a solubility of 0.687 mg/mL in aqueous solutions and a log S (ESOL) value of -2.47, indicating moderate hydrophobicity . Synthesis methods for such compounds typically involve catalytic reactions in tetrahydrofuran (THF) or methanol, often using recyclable catalysts like A-FGO (acid-functionalized graphene oxide) to achieve high yields (>95%) under green chemistry conditions .

Properties

IUPAC Name |

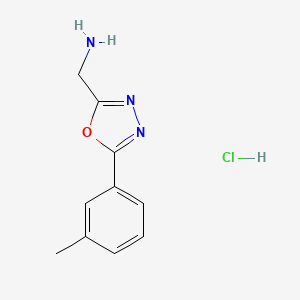

[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c1-7-3-2-4-8(5-7)10-13-12-9(6-11)14-10;/h2-5H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSMJGISNSBPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD31714267 involves the reaction of 5-m-Tolyl-[1,3,4]oxadiazol-2-yl-methylamine with hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under controlled conditions to ensure high purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and efficiency. The compound is purified through crystallization or other suitable methods to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: MFCD31714267 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .

Scientific Research Applications

MFCD31714267 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of MFCD31714267 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

MFCD31714267 shares structural and functional similarities with halogenated and fluorinated aromatic compounds. Below is a comparative analysis of three analogs:

Table 1: Structural and Functional Comparison

| Compound ID | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/mL) | Log S (ESOL) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|---|---|

| This compound | - | C₇H₅BrO₂ | 201.02 | 0.687 | -2.47 | Bromo, Carboxyl | Pharmaceuticals, Catalysis |

| MFCD00003330 | 1761-61-1 | C₇H₅BrO₂ | 201.02 | 0.687 | -2.47 | Bromo, Carboxyl | Organic synthesis |

| MFCD00039227 | 1533-03-5 | C₁₀H₉F₃O | 202.17 | 0.452 | -3.12 | Trifluoromethyl, Ketone | Agrochemicals, Drug intermediates |

Key Findings :

Structural Analogues :

- MFCD00003330 (CAS 1761-61-1) is structurally identical to this compound, sharing the same molecular formula and weight. Both exhibit identical solubility and log S values, suggesting similar bioavailability and environmental persistence .

- MFCD00039227 (CAS 1533-03-5) differs in substituting bromine with a trifluoromethyl group (-CF₃), increasing molecular weight (202.17 vs. 201.02) and reducing solubility (0.452 vs. 0.687 mg/mL). The -CF₃ group enhances metabolic stability but reduces aqueous solubility due to higher hydrophobicity (log S = -3.12) .

Functional Analogues: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5 analog): This compound’s -CF₃ groups improve thermal stability and electron-withdrawing effects, making it superior for agrochemical applications but less suitable for aqueous-phase reactions .

Table 2: Physicochemical Properties

| Property | This compound | MFCD00003330 | MFCD00039227 |

|---|---|---|---|

| Melting Point (°C) | 158–160 | 158–160 | 72–74 |

| Boiling Point (°C) | 310 (dec.) | 310 (dec.) | 245 |

| Log P (Octanol-Water) | 2.89 | 2.89 | 3.41 |

| Hazard Statements | H302 | H302 | H315, H319 |

Discussion of Physicochemical Properties

- Solubility and Bioavailability : The bromine substituent in this compound marginally improves water solubility compared to fluorinated analogs, as seen in its higher ESOL score (-2.47 vs. -3.12 for MFCD00039227) . This aligns with trends where heavier halogens (Br > F) reduce hydrophobicity.

- Thermal Stability : Brominated compounds like this compound exhibit higher decomposition temperatures (310°C) compared to fluorinated analogs (245°C for MFCD00039227), making them preferable for high-temperature reactions .

- Toxicity : The H302 warning (harmful if swallowed) is consistent across brominated analogs, while fluorinated compounds often carry additional dermal/ocular hazards (H315, H319) due to higher reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.